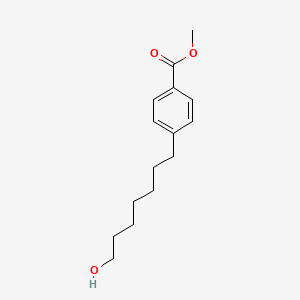
Methyl 4-(7-hydroxyheptyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(7-hydroxyheptyl)benzoate: is an organic compound with the molecular formula C15H22O3 It belongs to the class of benzoate esters and is characterized by a benzoate group attached to a 7-hydroxyheptyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-(7-hydroxyheptyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(7-hydroxyheptyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(7-hydroxyheptyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(7-oxoheptyl)benzoic acid.
Reduction: Formation of 4-(7-hydroxyheptyl)benzyl alcohol.
Substitution: Formation of substituted benzoate derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(7-hydroxyheptyl)benzoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving esterases and hydrolases.
Industry: In the industrial sector, this compound can be used in the formulation of cosmetics and personal care products due to its emollient properties. It may also serve as a preservative in food and pharmaceutical products.
Mécanisme D'action
The mechanism of action of methyl 4-(7-hydroxyheptyl)benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active 4-(7-hydroxyheptyl)benzoic acid. This hydrolysis can modulate various biological pathways, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Methyl benzoate: A simpler ester with a similar benzoate structure but without the hydroxyheptyl chain.
Ethyl benzoate: Another ester with an ethyl group instead of the hydroxyheptyl chain.
Vinyl benzoate: An ester with a vinyl group, used in polymer synthesis.
Uniqueness: Methyl 4-(7-hydroxyheptyl)benzoate is unique due to the presence of the 7-hydroxyheptyl chain, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological systems and enhances its utility in various applications compared to simpler benzoate esters.
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
methyl 4-(7-hydroxyheptyl)benzoate |
InChI |
InChI=1S/C15H22O3/c1-18-15(17)14-10-8-13(9-11-14)7-5-3-2-4-6-12-16/h8-11,16H,2-7,12H2,1H3 |
Clé InChI |
JVQQCLCIIAVVAV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
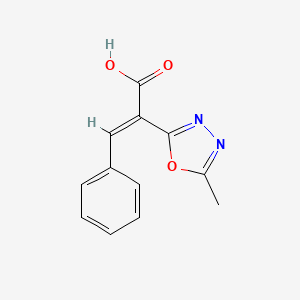
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
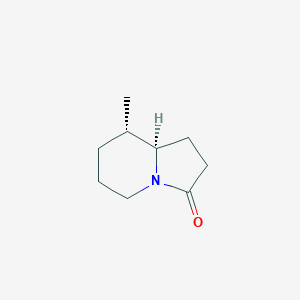
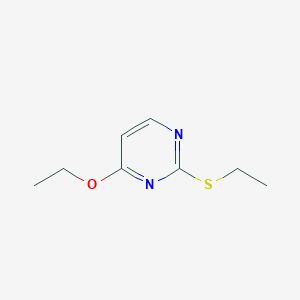
![7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
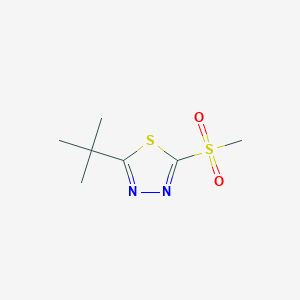
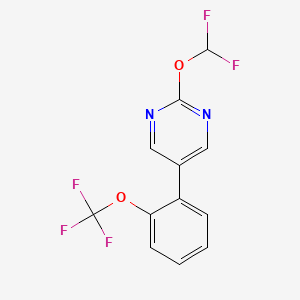
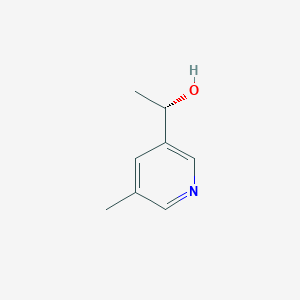
![3-methylimidazo[1,5-a]pyrazine-8(7H)-thione](/img/structure/B13105004.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
![4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)

